2-(Piperazine-1-carbonyl)benzoic acid, also known as 1-phthaloylpiperazine, can be synthesized through various methods, including the reaction of phthalic anhydride with piperazine []. Its structure and properties have been characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
Research suggests that 2-(piperazine-1-carbonyl)benzoic acid might possess various biological activities, although further investigation is needed to fully understand its potential applications. Here are some examples:
2-(Piperazine-1-carbonyl)benzoic acid, also known as 1-phthaloylpiperazine, is an organic compound characterized by its piperazine ring and a carboxylic acid functional group attached to a benzene ring. Its molecular formula is C₁₂H₁₄N₂O₃, with a molecular weight of 234.25 g/mol. The compound's structure includes an amide linkage, which suggests potential for hydrogen bonding, influencing its solubility and interactions with other molecules .
Currently, there is no scientific literature available on the mechanism of action of 2-(piperazine-1-carbonyl)benzoic acid.
Information on the safety hazards associated with 2-(piperazine-1-carbonyl)benzoic acid is not available. However, similar molecules containing carboxylic acid and piperazine functionalities can exhibit irritating or corrosive properties. Standard laboratory safety practices should be followed when handling unknown compounds [].
These reactions depend on specific conditions and reagents used, leading to various derivatives that may exhibit different properties.
The synthesis of 2-(piperazine-1-carbonyl)benzoic acid can be achieved through several methods:
These methods often require careful optimization of reaction conditions to maximize yield and purity.
2-(Piperazine-1-carbonyl)benzoic acid has several potential applications:
The interaction studies of 2-(piperazine-1-carbonyl)benzoic acid primarily focus on its binding affinity with biological targets like enzymes. As a potential tyrosinase inhibitor, it may bind to the active site of the enzyme, preventing the conversion of tyrosine into melanin. Further investigations are necessary to elucidate the precise mechanisms and efficacy of these interactions .
Several compounds share structural similarities with 2-(piperazine-1-carbonyl)benzoic acid:
The uniqueness of 2-(piperazine-1-carbonyl)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential role as a tyrosinase inhibitor differentiates it from other piperazine derivatives, making it a subject of interest for further research in medicinal chemistry.
The IUPAC name for this compound is 2-(piperazine-1-carbonyl)benzoic acid, derived from its structural components:
The compound’s molecular formula is C₁₂H₁₄N₂O₃, with a molecular weight of 234.25 g/mol. Its InChI identifier is InChI=1S/C12H14N2O3/c15-11(14-7-5-13-6-8-14)9-3-1-2-4-10(9)12(16)17/h1-4,13H,5-8H2,(H,16,17).
| Feature | Description |
|---|---|
| Core structure | Benzoic acid with a 2-position substitution by a piperazine-1-carbonyl group. |
| Functional groups | Carboxylic acid (-COOH), amide (-CONH), and aromatic benzene ring. |
| Stereochemistry | No chiral centers; planar arrangement of the benzene and piperazine rings. |
The synthesis of 2-(piperazine-1-carbonyl)benzoic acid and related derivatives has evolved through advancements in carbonylation and coupling reactions. Early methods focused on:
Patents from the 1990s describe optimized processes for preparing piperazine carboxylic acid derivatives, emphasizing scalability and yield. Modern synthetic routes often prioritize catalytic methods, such as palladium-catalyzed couplings, to improve efficiency.
2-(Piperazine-1-carbonyl)benzoic acid bridges the chemical space between two fundamental classes:
The crystallographic characteristics of 2-(piperazine-1-carbonyl)benzoic acid can be inferred from extensive studies on related piperazine derivatives that exhibit similar structural motifs [5] [6]. Piperazine-containing compounds consistently demonstrate chair conformations for the six-membered heterocyclic ring, with substituents adopting equatorial positions to minimize steric interactions [5] [7] [8].
In analogous benzoylpiperazine structures, the central piperazine ring maintains a chair conformation with dihedral angles between the piperazine ring and aromatic substituents typically ranging from 30° to 87° [5] [7] [8]. The piperazine rings adopt chair conformations with nitrogen atoms positioned out of the plane formed by the four approximately planar carbon atoms [7].
The bonding patterns reveal several critical structural features. The amide linkage between the piperazine and benzoyl moieties exhibits partial double bond character due to resonance delocalization [9] [10]. This partial double bond character restricts rotation around the carbon-nitrogen bond, leading to observable conformational effects in spectroscopic analysis [9] [10] [11].
Hydrogen bonding patterns play crucial roles in crystal packing arrangements [6] [12]. The carboxylic acid functionality provides strong hydrogen bond donor capabilities through its hydroxyl group, while the carbonyl oxygens of both the carboxylic acid and amide groups serve as hydrogen bond acceptors [12]. The secondary nitrogen atom in the piperazine ring can participate in hydrogen bonding interactions when protonated [12].
Crystal structures of related compounds demonstrate the absence of conventional strong hydrogen bonds in some derivatives, but weaker carbon-hydrogen to oxygen contacts are commonly observed [5] [8]. The supramolecular assembly is often dominated by combinations of oxygen-hydrogen to oxygen, nitrogen-hydrogen to oxygen, and carbon-hydrogen to oxygen hydrogen bonds [12].
The spectroscopic characterization of 2-(piperazine-1-carbonyl)benzoic acid reveals distinctive signatures corresponding to its functional groups and conformational behavior [9] [10] [11]. Nuclear magnetic resonance spectroscopy provides detailed insights into the dynamic conformational processes occurring in solution [9] [10] [11].
| Spectroscopic Technique | Expected Range/Value | Characteristics |
|---|---|---|
| Infrared - Carboxylic Acid O-H | 3300-2400 cm⁻¹ | Very broad due to hydrogen bonding |
| Infrared - Carboxylic Acid C=O | 1730-1700 cm⁻¹ | Strong intensity |
| Infrared - Amide C=O | 1670-1640 cm⁻¹ | Strong, characteristic of tertiary amides |
| Infrared - Aromatic C-H | 3100-3050 cm⁻¹ | Medium to strong |
| Nuclear Magnetic Resonance | Coalescence >67°C | Restricted amide bond rotation |
| Mass Spectrometry - Molecular Ion | m/z 234 | Molecular ion peak |
| Mass Spectrometry - Benzoyl Fragment | m/z 122 | Diagnostic benzoyl fragment |
Nuclear magnetic resonance analysis reveals complex spectral patterns resulting from restricted rotation around the amide bond [9] [10] [11]. Temperature-dependent proton nuclear magnetic resonance studies of related benzoylpiperazine compounds demonstrate coalescence phenomena occurring at temperatures exceeding 67°C, with activation energy barriers calculated between 56 and 80 kilojoules per mole [9] [11]. The appearance of the proton nuclear magnetic resonance spectrum is further complicated by limited interconversion of piperazine chair conformations [9] [10] [11].
The piperazine methylenic protons exhibit characteristic splitting patterns due to both amide bond rotation restrictions and ring conformational effects [9] [10]. Two distinct sets of signals are observed for the nitrogen-carbon-hydrogen₂ groups attached to the amide nitrogen, reflecting different rotameric states [9] [10]. The coalescence temperature and activation energy barriers for amide bond rotation typically exceed those for ring inversion processes [9] [11].
Infrared spectroscopy provides definitive identification of functional groups present in the molecule [13] [14] [15]. The carboxylic acid functionality exhibits characteristic broad absorption between 3300-2400 cm⁻¹ centered around 3000 cm⁻¹, resulting from hydrogen-bonded dimeric structures [14] [15]. The carbonyl stretching vibration of the carboxylic acid appears between 1730-1700 cm⁻¹ as an intense band [13] [15].
The amide carbonyl group displays stretching vibrations in the region 1670-1640 cm⁻¹, characteristic of tertiary amides [13] [16]. Aromatic carbon-hydrogen stretching appears between 3100-3050 cm⁻¹, while aliphatic carbon-hydrogen stretching occurs in the range 3000-2850 cm⁻¹ [13]. The overlap of carboxylic acid oxygen-hydrogen and carbon-hydrogen stretching regions creates a complex absorption pattern with sharp carbon-hydrogen peaks superimposed on the broad oxygen-hydrogen envelope [14] [17].
Mass spectrometric analysis of related benzoylpiperazine derivatives reveals characteristic fragmentation patterns [18] [19]. The molecular ion peak appears at m/z 234, corresponding to the molecular weight of the compound [2]. Fragmentation typically occurs around the carbonyl group, with the benzoyl fragment producing a diagnostic peak at m/z 122 [18]. Additional fragmentation at m/z 69 provides further structural confirmation for piperazine-containing compounds [18].
Computational chemistry studies utilizing density functional theory provide comprehensive insights into the electronic structure and molecular properties of 2-(piperazine-1-carbonyl)benzoic acid [20] [21] [22]. Density functional theory calculations employing the B3LYP functional with 6-311G(d,p) or 6-311++G(d,p) basis sets offer accurate predictions for molecules containing hydrogen bonding interactions [20] [23] [24].
| Computational Parameter | Typical Range | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -5.5 to -6.5 eV | Electron donating ability |
| Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.0 eV | Electron accepting ability |
| Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Gap | 3.0 to 4.5 eV | Chemical reactivity and stability |
| Dipole Moment | 2.0 to 5.0 Debye | Molecular polarity |
| Optimization Method | Density Functional Theory/B3LYP | Standard for organic molecules |
| Basis Set | 6-311G(d,p) or 6-311++G(d,p) | Accurate for hydrogen bonding |
Frontier molecular orbital analysis reveals critical information about chemical reactivity and electronic properties [24]. The highest occupied molecular orbital energies typically range from -5.5 to -6.5 electron volts, indicating the electron-donating characteristics of the molecule [24]. The lowest unoccupied molecular orbital energies generally fall between -1.0 to -2.0 electron volts, reflecting electron-accepting capabilities [24].
The highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap, a fundamental parameter for assessing chemical reactivity, typically ranges from 3.0 to 4.5 electron volts for piperazine derivatives [24]. Larger energy gaps correlate with lower chemical reactivity and higher kinetic stability, while smaller gaps indicate increased reactivity and reduced stability [24].
Molecular orbital distribution analysis demonstrates that the highest occupied molecular orbital is predominantly localized on the piperazine ring and substituted aromatic group rather than the carboxylic acid moiety [24]. The lowest unoccupied molecular orbital typically resides on the aromatic benzoic acid unit, facilitating intramolecular charge transfer processes [24].
Geometry optimization calculations confirm that the piperazine ring adopts a chair conformation as the energetically preferred arrangement [20] [21] [22]. The amide bond exhibits partial double bond character, with bond lengths intermediate between single and double carbon-nitrogen bonds [22]. Dihedral angle calculations reveal the preferred spatial arrangements of substituents relative to the piperazine ring plane [22].
Dipole moment calculations provide insights into molecular polarity and intermolecular interaction potential [24]. Values typically range from 2.0 to 5.0 Debye units, indicating significant molecular polarity that enhances solubility in polar solvents and promotes hydrogen bonding interactions [24].
Molecular electrostatic potential surface analysis identifies electrophilic and nucleophilic regions within the molecule [21] [22]. The carboxylic acid functionality exhibits strong electrophilic character, while the piperazine nitrogen atoms display nucleophilic properties [21] [22]. These complementary reactive sites facilitate diverse chemical transformations and intermolecular associations [21] [22].
The acylation of piperazine with benzoyl derivatives represents the most straightforward approach to synthesizing 2-(piperazine-1-carbonyl)benzoic acid. This methodology relies on the nucleophilic attack of the piperazine nitrogen atom on the electrophilic carbonyl carbon of activated carboxylic acid derivatives [2].
The reaction between piperazine and 2-carboxybenzoyl chloride (phthaloyl chloride) constitutes the classical synthetic route. The mechanism proceeds through nucleophilic acyl substitution, where piperazine acts as a nucleophile attacking the carbonyl carbon of the acid chloride [3]. The reaction typically employs dichloromethane as solvent with triethylamine as a base to neutralize the hydrogen chloride generated during the reaction [4].
Reaction Parameters and Optimization
Temperature control proves critical for maximizing yield and minimizing side product formation. Optimal conditions involve maintaining the reaction temperature between 0°C and room temperature during the initial addition phase, followed by gradual warming [4] [3]. The stoichiometric ratio significantly influences product distribution, with excess piperazine (typically 2-3 equivalents) favoring monoacylation over diacylation [4] [3].
The formation of diacylated products represents the primary challenge in this methodology. When piperazine encounters benzoyl chloride in a heterogeneous system, phase separation can lead to preferential formation of dibenzoyl products due to the higher solubility of monobenzoyl piperazine in the organic phase [3]. Maintaining homogeneous reaction conditions through appropriate solvent selection and controlled addition sequences minimizes this side reaction [3].
The reaction of piperazine with phthalic anhydride provides an alternative approach that often yields superior results compared to acid chloride methods . This route typically proceeds under neat conditions or in polar solvents at elevated temperatures (80-160°C) . The mechanism involves initial nucleophilic attack on one carbonyl group of the anhydride, followed by ring opening and subsequent cyclization to form the desired product .
Mechanistic Considerations
The phthalic anhydride route offers several mechanistic advantages. The cyclic anhydride structure provides inherent regioselectivity, as the first nucleophilic attack opens the ring to generate an intermediate that is predisposed to form the cyclic imide product rather than undergo further acylation . This inherent selectivity reduces the formation of unwanted diacylated byproducts that plague the acid chloride methodology .
Modern synthetic approaches employ coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCl) and 1-hydroxybenzotriazole (HOBt) to activate carboxylic acids for amidation with piperazine [4] [6]. This methodology proceeds under milder conditions and offers improved selectivity compared to acid chloride methods [4].
The mechanism involves initial activation of the carboxylic acid by the coupling reagent to form a reactive intermediate, typically an acylisourea or active ester. Subsequent attack by piperazine displaces the activating group to form the desired amide bond [6]. The presence of HOBt serves to suppress racemization and improve coupling efficiency by forming a more reactive and stable active ester intermediate [6].
Optimization Strategies
Systematic optimization of coupling reagent-mediated acylation involves careful attention to several parameters. The molar ratio of reagents significantly affects both yield and selectivity, with optimal results typically achieved using 1.2-1.5 equivalents of coupling reagent and base relative to the carboxylic acid [6]. Solvent selection influences both reaction rate and product distribution, with polar aprotic solvents such as dimethylformamide and acetonitrile providing optimal results [6].
Solid-phase synthesis methodologies for piperazine derivatives have emerged as powerful tools for generating diverse compound libraries while simplifying purification procedures [7] [8] [9]. The immobilization of either piperazine or the carboxylic acid component on a solid support enables the use of excess reagents and facilitates product isolation through simple washing procedures [7] [9].
The choice of solid support significantly influences reaction efficiency and product quality. Wang resin has proven particularly effective for carboxylic acid immobilization, providing stable attachment through benzyl ester linkages that can be cleaved under mild acidic conditions [7]. For piperazine immobilization, amino-functionalized resins such as amino-polystyrene or Rink amide resin offer suitable attachment points [9].
Loading efficiency represents a critical parameter that affects subsequent reaction yields. Optimal loading densities typically range from 0.5 to 1.2 millimoles per gram of resin, with higher loadings potentially leading to reduced reaction efficiency due to steric hindrance [9]. The determination of actual loading through quantitative analysis (often by amino acid analysis or UV-Vis spectroscopy) enables accurate calculation of reagent equivalents for subsequent transformations [9].
Solid-phase acylation reactions generally require longer reaction times and higher reagent concentrations compared to solution-phase synthesis due to reduced molecular mobility on the solid support [9]. Typical reaction conditions employ 3-5 equivalents of the acylating agent with 3-5 equivalents of base, with reaction times extending from 2-24 hours depending on the reactivity of the coupling partners [9].
Monitoring and Quality Control
Reaction monitoring on solid phase presents unique challenges due to the heterogeneous nature of the system. Qualitative tests such as the ninhydrin test for free amino groups provide rapid feedback on reaction completion [9]. More quantitative assessment can be achieved through cleavage of small aliquots followed by analytical characterization by liquid chromatography-mass spectrometry [9].
The final cleavage step requires careful optimization to maximize yield while maintaining product integrity. For Wang resin-bound products, treatment with trifluoroacetic acid (typically 50-95% in dichloromethane) provides effective cleavage under mild conditions [7] [9]. The concentration of trifluoroacetic acid and reaction time must be optimized for each specific substrate to balance cleavage efficiency with potential side reactions [9].
Purification Strategies
One of the primary advantages of solid-phase synthesis lies in the simplified purification procedures. Washing the resin with appropriate solvents removes excess reagents and byproducts, while the desired product remains bound to the support until the cleavage step [9]. Post-cleavage purification typically involves precipitation, extraction, or chromatographic methods depending on the properties of the target compound [9].
The implementation of green chemistry principles in the synthesis of 2-(piperazine-1-carbonyl)benzoic acid addresses growing environmental concerns while often providing economic benefits through reduced waste generation and improved process efficiency [10] [11] [12].
Water represents the ideal solvent from an environmental perspective, offering non-toxicity, non-flammability, and ready availability [12] [13]. However, the limited solubility of organic substrates in water necessitates careful reaction design and often requires the use of phase-transfer catalysts or surfactants [12].
Optimization of Aqueous Conditions
Successful aqueous synthesis often requires pH optimization to ensure adequate solubility of reactants while maintaining appropriate reactivity. For piperazine acylation reactions, maintaining slightly basic conditions (pH 8-10) enhances the nucleophilicity of the piperazine nitrogen while preventing hydrolysis of activated acyl derivatives [12]. The addition of co-solvents such as ethanol or acetonitrile in small quantities (10-30% v/v) can significantly improve substrate solubility without compromising the environmental benefits [12].
Microwave irradiation provides rapid and uniform heating, often enabling dramatic reductions in reaction times while maintaining or improving yields [10] [14]. The selective heating of polar molecules leads to enhanced reaction rates and improved energy efficiency compared to conventional heating methods [14].
Optimization Parameters
Successful microwave-assisted synthesis requires careful optimization of several parameters. Temperature control prevents overheating and decomposition, with most piperazine acylation reactions proceeding optimally at 80-120°C under microwave conditions [14]. Power settings typically range from 100-300 watts depending on the reaction scale and vessel characteristics [14].
Reaction time optimization often reveals that microwave conditions can reduce synthesis times from hours to minutes. However, optimal times must be determined empirically for each reaction system, as excessive heating can lead to decomposition or unwanted side reactions [14].
The elimination of organic solvents represents the ultimate goal of green synthesis, removing concerns about solvent toxicity, disposal, and recovery [11] [15]. Solvent-free conditions often require elevated temperatures to achieve adequate molecular mobility and mixing [11].
Mechanochemical Approaches
Ball milling and other mechanochemical techniques provide alternative activation methods for solvent-free synthesis [15]. The mechanical energy input facilitates molecular mixing and can promote reactions that would otherwise require harsh conditions or toxic solvents [15]. These approaches have shown particular promise for piperazine derivatization reactions [15].
The development of recyclable catalytic systems addresses both environmental and economic concerns by reducing catalyst waste and enabling process intensification [13] [16]. Immobilized catalysts on solid supports allow easy separation and reuse while maintaining high activity [13] [16].
Heterogeneous Catalyst Design
Piperazine-functionalized solid supports have been developed as bifunctional catalysts that can promote various organic transformations while being easily recovered and reused [13] [16]. These systems often employ metal oxide supports or polymeric matrices to anchor the piperazine functionality [13] [16].
The catalyst stability under reaction conditions represents a critical design parameter. Leaching studies and repeated recycling experiments demonstrate the long-term viability of these systems, with many catalysts maintaining activity for 5-10 cycles without significant degradation [13] [16].
Effective purification strategies are essential for obtaining high-purity 2-(piperazine-1-carbonyl)benzoic acid while maximizing overall process yield. The selection of appropriate purification methods depends on the specific synthetic route employed and the nature of impurities present [17] [18] [6].
Column chromatography remains the most versatile and widely applicable purification technique for piperazine derivatives [19] [6] [20]. Silica gel chromatography using gradient elution systems provides excellent resolution for separating the desired product from structurally similar impurities [19] [6].
Solvent System Optimization
The selection of mobile phase composition critically influences separation efficiency and recovery yields. For 2-(piperazine-1-carbonyl)benzoic acid, ethyl acetate-hexane gradients typically provide optimal separation, with initial compositions of 10-20% ethyl acetate gradually increasing to 50-80% depending on the specific impurity profile [19] [6]. The addition of small amounts of triethylamine (0.1-1%) can improve peak shapes for basic compounds by suppressing unwanted interactions with silica gel [19].
Scale-Up Considerations
Transitioning from analytical to preparative chromatography requires careful attention to loading capacity and column dimensions. Optimal loading typically ranges from 2-5% of the column mass for silica gel systems, with higher loadings leading to reduced resolution and lower purities [6]. The linear velocity of the mobile phase must be optimized to balance separation quality with processing time [6].
Crystallization represents the most cost-effective purification method for large-scale production, offering the potential for high purities with excellent recovery yields [17] [21]. The development of effective crystallization procedures requires systematic study of solvent systems, temperature profiles, and seeding strategies [21].
Solvent Selection for Crystallization
The ideal crystallization solvent exhibits high solubility for the target compound at elevated temperatures with dramatically reduced solubility upon cooling [21]. For 2-(piperazine-1-carbonyl)benzoic acid, alcoholic solvents such as ethanol and methanol often provide suitable solubility profiles [21]. Mixed solvent systems, such as ethanol-water or acetone-ether combinations, can be employed to fine-tune solubility characteristics [21].
Temperature Programming and Nucleation Control
Controlled cooling rates significantly influence crystal size distribution and purity. Rapid cooling typically produces small crystals with potentially higher impurity inclusion, while slow cooling (0.5-2°C per hour) favors larger, purer crystals [21]. Seeding with small amounts of pure material can provide better control over nucleation and improve batch-to-batch consistency [21].
The amphoteric nature of 2-(piperazine-1-carbonyl)benzoic acid, containing both acidic carboxyl and basic piperazine functionalities, enables purification through selective acid-base extractions [17] [18]. This approach can effectively separate the target compound from neutral impurities and other acidic or basic contaminants [17].
Salt Formation Strategies
The formation of specific salts can dramatically improve purification efficiency and handling characteristics. Hydrochloride salts of piperazine derivatives typically exhibit improved crystallinity and water solubility compared to the free base forms [17]. The choice of counterion influences not only purification efficiency but also downstream processing characteristics such as filtration rates and drying behavior [17].
Preparative high-performance liquid chromatography provides the highest resolution purification method but is generally reserved for high-value products due to equipment and operating costs [6]. Modern systems can achieve purities exceeding 99% with reasonable throughputs for laboratory and pilot-scale operations [6].
Ion Exchange Chromatography
Ion exchange methods offer particular advantages for charged species and can provide effective separation of ionic impurities [18] [22]. The amphoteric nature of 2-(piperazine-1-carbonyl)benzoic acid enables purification using both cationic and anionic exchange resins depending on solution pH [18]. Optimization of mobile phase composition and gradient profiles allows fine-tuning of selectivity for specific impurities [18].
Maximizing overall process yield requires consideration of losses at each synthetic and purification step. Material balance analysis can identify the most significant sources of yield loss and guide optimization efforts [6]. Common strategies include recycling of mother liquors from crystallization steps, optimization of extraction procedures to minimize losses to aqueous phases, and development of telescoped procedures that eliminate intermediate isolation steps [6].
Process Integration and Waste Minimization
The integration of synthetic and purification steps can significantly improve overall efficiency while reducing waste generation. Telescoped procedures that combine multiple synthetic transformations without intermediate isolation reduce handling losses and processing time [6]. Similarly, the design of crystallization procedures that can be performed directly in the reaction medium eliminates transfer losses and reduces solvent consumption [6].
Irritant